molecular formula C17H13NO B15080904 2-(Naphthalen-1-yliminomethyl)-phenol CAS No. 13962-95-3

2-(Naphthalen-1-yliminomethyl)-phenol

Cat. No.: B15080904
CAS No.: 13962-95-3
M. Wt: 247.29 g/mol
InChI Key: SOJUPXWRMKYNLZ-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yliminomethyl)-phenol is a Schiff base compound characterized by a naphthalene moiety linked via an imine (-C=N-) group to a phenolic ring. This structure enables unique photophysical and electronic properties, making it a candidate for applications in nonlinear optics (NLO), optoelectronics, and light-harvesting systems. The compound’s planar conjugated system facilitates π-π* transitions, which are critical for light absorption and emission properties .

Properties

CAS No.

13962-95-3

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-(naphthalen-1-yliminomethyl)phenol

InChI

InChI=1S/C17H13NO/c19-17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-12,19H

InChI Key

SOJUPXWRMKYNLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=CC=C3O

solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yliminomethyl)-phenol typically involves the condensation reaction between 1-naphthylamine and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 1-naphthylamine in ethanol.
  • Add salicylaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to increase yield and purity. This could include the use of catalysts, alternative solvents, or continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yliminomethyl)-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-(Naphthalen-1-yliminomethyl)-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in drug design due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yliminomethyl)-phenol largely depends on its application. In biological systems, it can interact with enzymes and proteins through hydrogen bonding and π-π interactions. The imine group can also participate in nucleophilic addition reactions, making it a versatile compound for various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-(5-(4-Hydroxybenzylideneamino)naphthalen-1-yliminomethyl)phenol
  • Structure : Similar backbone but includes a 4-hydroxybenzylidene substituent.
  • Photophysical Properties :
    • Fluorescence quantum yield (Φf) = 0.43.
    • Stokes shift = 59 nm in cyclohexane.
    • Light harvesting efficiency (LHE) = 85% .
  • NLO Properties :
    • First hyperpolarizability (β) = 15× urea.
    • Second hyperpolarizability (γ) = 90× urea.
  • Solvent-dependent properties indicate kinetic instability .
2-(Naphthalen-1-yliminomethyl)-4-nitro-phenol
  • Structure: Nitro (-NO2) group at the para position of the phenol ring.
  • May enhance NLO response but reduce fluorescence due to non-radiative decay pathways .
2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol
  • Structure: Methyl (-CH3) substituent on the phenol ring.
  • Effects: Improved solubility in organic solvents.

Photophysical and Electronic Properties

Compound λmax (nm) Stokes Shift (nm) Φf LHE (%) ΔE (eV)
2-(Naphthalen-1-yliminomethyl)-phenol Not reported
3-(5-(4-Hydroxybenzylideneamino)-... ~350 (ethanol) 59 0.45 85 3.25
2-Nitrophenol (reference) 280–320

Key Observations :

  • The hydroxybenzylidene-substituted derivative exhibits the highest LHE and fluorescence yield, attributed to extended conjugation and reduced non-radiative losses .
  • Nitro-substituted analogues may trade off fluorescence efficiency for enhanced NLO activity .

Nonlinear Optical (NLO) Performance

Compound β (× urea) γ (× urea) Method/Functional
3-(5-(4-Hydroxybenzylideneamino)-... 15 90 TD-DFT/B3LYP/6-311++G(d,p)
Urea (reference) 1 1 Experimental
Benzimidazole-based Schiff bases 5–10 20–50 DFT/CAM-B3LYP

Insights :

  • The hydroxybenzylidene derivative outperforms urea and benzimidazole-based Schiff bases due to its extended π-system and electron-donating hydroxyl group .
  • Methyl substituents (e.g., 5-methylphenol derivatives) show moderate NLO activity, prioritizing solubility over hyperpolarizability .

Solvent and Stability Considerations

  • Solvent Sensitivity: Computational studies reveal that polar solvents (e.g., ethanol) reduce ΔE and increase charge transfer, enhancing NLO properties but may destabilize the molecule .
  • Thermal Stability: Hydrogen-bonded derivatives (e.g., 2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol) exhibit improved stability in crystalline phases .

Q & A

Q. Which advanced computational models best predict the thermodynamic stability of tautomeric forms of this compound?

  • Models :
  • Free Energy Calculations : Use M06-2X/def2-TZVP to compare enol-imine vs. keto-amine ΔG values.
  • NMR Shift Prediction : GIAO-DFT with B3LYP/6-311++G(d,p) achieves <0.1 ppm deviation from experimental data .

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